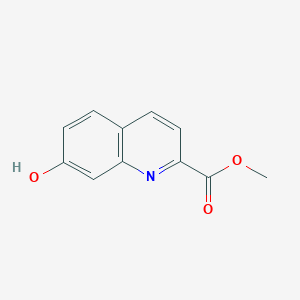

Methyl 7-hydroxyquinoline-2-carboxylate

CAS No.:

Cat. No.: VC13885145

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3 |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | methyl 7-hydroxyquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)9-5-3-7-2-4-8(13)6-10(7)12-9/h2-6,13H,1H3 |

| Standard InChI Key | NPTHFHMFPKQBFE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 |

| Canonical SMILES | COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic quinoline system (a benzene fused to a pyridine ring). Key functional groups include:

-

7-Hydroxyl group: Enhances hydrogen-bonding capacity and influences electronic distribution.

-

2-Carboxylate methyl ester: Provides steric bulk and modulates solubility.

The IUPAC name is methyl 7-hydroxyquinoline-2-carboxylate, with the SMILES notation COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 . X-ray crystallography of analogous quinoline derivatives (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) reveals planar aromatic systems with intramolecular hydrogen bonds stabilizing the structure .

Table 1: Key Physicochemical Parameters

Synthesis and Optimization

Traditional Synthetic Routes

A patent-pending method (CN112500341B) outlines a seven-step synthesis starting from 6-bromoisatin :

-

Condensation: Reacting 6-bromoisatin with pyruvic acid under alkaline conditions yields 7-bromoquinoline-2,4-dicarboxylic acid.

-

Decarboxylation: Heating in nitrobenzene selectively removes the 2-carboxyl group.

-

Esterification: Thionyl chloride in methanol converts the 4-carboxylic acid to a methyl ester.

-

Functionalization: Palladium-catalyzed amination and subsequent hydrolysis steps introduce the hydroxyl group.

This route achieves a total yield of 55–79% per step, emphasizing scalability and cost-effectiveness .

Eco-Efficient Alternatives

Recent advances utilize furfural as a renewable feedstock. Li et al. (2019) demonstrated a one-pot synthesis of 2-quinaldic acids via acid-catalyzed cyclization, though direct application to methyl 7-hydroxyquinoline-2-carboxylate remains unexplored .

Applications in Medicinal Chemistry

Drug Intermediate

The methyl ester group serves as a protecting moiety, enabling further functionalization. For example:

-

Amidation: Conversion to primary amides for enhanced bioavailability.

-

Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at the 7-position .

Fluorescent Probes

Quinoline derivatives exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), making them candidates for bioimaging . Methyl 7-hydroxyquinoline-2-carboxylate’s hydroxyl group allows conjugation to targeting molecules (e.g., antibodies) .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume